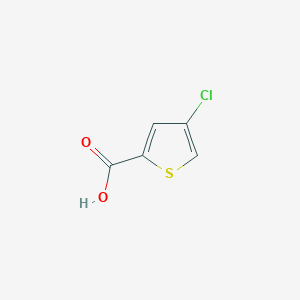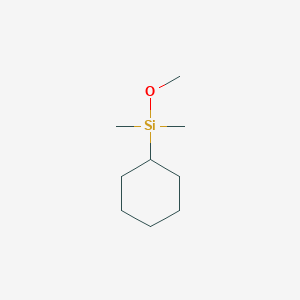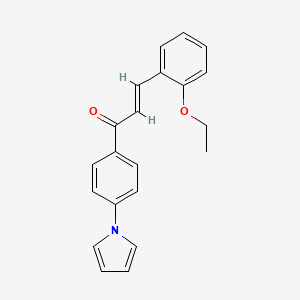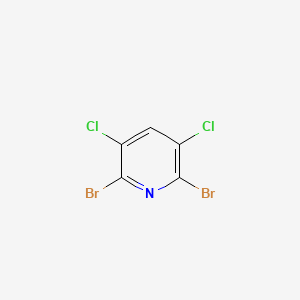
4-Chlorothiophene-2-carboxylic acid
Descripción general
Descripción
4-Chlorothiophene-2-carboxylic acid is an organic compound used in research related to life sciences . Its CAS number is 59614-95-8 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.59400, a density of 1.572g/cm3, a boiling point of 298ºC at 760 mmHg, and a flash point of 134ºC . Its molecular formula is C5H3ClO2S .Aplicaciones Científicas De Investigación
Crystallography and Computational Analysis
4-Chlorothiophene-2-carboxylic acid and related compounds have been extensively studied in crystallography and computational analysis. The research involves understanding their crystal structures using techniques like X-ray powder diffraction and DFT-D calculations. For example, studies on benzothiophene-based compounds, which are structurally related to this compound, have shown a variety of pharmacological activities and high therapeutic effectiveness (Dugarte-Dugarte et al., 2021). Similarly, molecular docking analysis has been used to explore the pharmaceutical properties of these compounds (Sagaama & Issaoui, 2020).
Luminescence Sensing and Environmental Applications
The derivatives of thiophene-based compounds have shown potential in luminescence sensing and environmental applications. Metal-organic frameworks (MOFs) constructed using these compounds have demonstrated efficient sensory properties, particularly in detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI) (Zhao et al., 2017). Additionally, their synthesis and applications in dye-sensitized solar cells (DSSC) have been explored, indicating their potential in renewable energy technologies (Wills et al., 2016).
Synthesis of Novel Compounds and Antimicrobial Activities
There is significant research on the synthesis of novel compounds using this compound derivatives. These studies have led to the discovery of compounds with promising antimicrobial activities. For instance, the synthesis of arylidene derivatives of thiophene-2-carboxylic acid has shown effectiveness against methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017).
Organic Electronics and Polymer Chemistry
Thiophene derivatives are also significant in the field of organic electronics and polymer chemistry. The synthesis of high molecular weight polymers like PCDTBT and P(Cbz-alt-TBT) using direct arylation of chlorothiophene is an example of such applications (Lombeck et al., 2015).
Chemical Engineering and Material Science
In chemical engineering and material science, these compounds have been used to study degradation mechanisms and kinetics, particularly in the context of environmental pollutants. For example, the study of electrochemical reduction and oxidation in the treatment of pollutants like 4-bromophenol demonstrates the application of thiophene derivatives in detoxification processes (Xu et al., 2018).
Anticancer Activities
Thiophene derivatives have been explored for their anticancer activities. The synthesis of thiophene-2-carboxamide derivatives and their testing for cytotoxicity against various cancer cell lines highlight their potential in medicinal chemistry and drug development (Atta & Abdel‐Latif, 2021).
Safety and Hazards
4-Chlorothiophene-2-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes .
Mecanismo De Acción
Target of Action
4-Chlorothiophene-2-carboxylic acid is a useful organic compound for research related to life sciences . It’s important to note that the compound’s effects could be influenced by a variety of factors, including the specific biological system in which it is used.
Biochemical Pathways
It’s possible that this compound could interact with multiple pathways, given its potential use in life science research .
Propiedades
IUPAC Name |
4-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQMRBBWZUKWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59614-95-8 | |
| Record name | 4-Chlorothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)
![N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3037698.png)



![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)
![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)


